molecular formula C14H13BrClNO B2363373 4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol CAS No. 1223888-09-2

4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol

Cat. No. B2363373
CAS RN: 1223888-09-2
M. Wt: 326.62
InChI Key: ZNEQUURDSZJINC-UHFFFAOYSA-N
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Description

“4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol” is a chemical compound with the molecular formula C14H13BrClNO and a molecular weight of 326.62 . It is also known as chlorhexidine.


Synthesis Analysis

The synthesis of “this compound” can be achieved from 5-bromo-2-chloro-4’-ethoxydiphenylmethane .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 32 bonds, including 19 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aliphatic), and 1 aromatic hydroxyl .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Derivatives

    4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol has been used in the synthesis of various compounds. For example, it has been involved in the synthesis of Schiff base compounds, which are further utilized in various chemical studies (Sun Ducheng, 2012).

  • Characterization and Crystal Structure Analysis

    The compound has been characterized in several studies using techniques like NMR spectroscopy and X-ray crystallography, providing detailed insights into its molecular structure (A. D. Khalaji et al., 2017).

  • Molecular Geometry Studies

    Investigations into the molecular geometry of derivatives of this compound have been conducted, using computational methods like density function method (DFT), contributing to the understanding of its chemical properties (Y. Chumakov et al., 2007).

Chemical Properties and Applications

  • Electrochemical and Magnetic Properties

    Studies have explored the electrochemical and magnetic behaviors of complexes derived from this compound, highlighting its potential in material science and coordination chemistry (P. Amudha et al., 1999).

  • Thermal Analysis

    The thermal properties of complexes involving this compound have been examined, providing insights into its stability and potential applications in various thermal processes (R. Takjoo et al., 2013).

  • Catalase-Like Activity

    The compound's derivatives have been investigated for their catalase-like activity, suggesting its relevance in biochemical applications, such as enzyme mimicking (Chikako Higuchi et al., 1994).

  • Antimicrobial and Biological Screening

    Several studies have assessed the antimicrobial activities of compounds derived from this compound, indicating its potential use in medical and pharmaceutical research (Z. Chohan et al., 2011).

  • Phenoxazinone Synthase Activity

    Its derivatives have been studied for phenoxazinone synthase activity, relevant in enzymatic and biochemical research (S. Sagar et al., 2017).

  • Photodynamic Therapy Applications

    The compound has been evaluated in the context of photodynamic therapy, particularly in the treatment of cancer, due to its properties as a photosensitizer (M. Pişkin et al., 2020).

  • Chelate Polymer Synthesis

    It has been used in synthesizing chelate polymers, contributing to materials science and polymer chemistry (I. Kaya et al., 2011).

Mechanism of Action

Pharmacokinetics

The molecular weight of the compound is 32662 , which may influence its bioavailability and pharmacokinetic properties.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-{[(2-chlorobenzyl)amino]methyl}phenol . Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name

4-bromo-2-[[(2-chlorophenyl)methylamino]methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEQUURDSZJINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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